2,3-Dihydrothieno[2,3-b]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
103020-20-8 |
|---|---|
Molecular Formula |
C7H7NS |
Molecular Weight |
137.2 g/mol |
IUPAC Name |
2,3-dihydrothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H7NS/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2 |
InChI Key |
SXHIAOQRZREZPE-UHFFFAOYSA-N |
SMILES |
C1CSC2=C1C=CC=N2 |
Canonical SMILES |
C1CSC2=C1C=CC=N2 |
Synonyms |
Thieno[2,3-b]pyridine, 2,3-dihydro- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dihydrothieno 2,3 B Pyridine and Its Derivatives
Historical Development of Thienopyridine Synthesis
The exploration of thienopyridine synthesis has a rich history, with early methods often adapting classical quinoline (B57606) and isoquinoline (B145761) syntheses. abertay.ac.uk Approaches like the Skraup reaction, Bischler-Napieralski synthesis, and Pictet-Spengler synthesis were among the initial strategies investigated for constructing the pyridine (B92270) ring fused to a thiophene (B33073). abertay.ac.uk Over time, more direct and efficient methods have been developed, focusing on building the thiophene or pyridine ring onto a pre-existing pyridine or thiophene derivative, respectively. researchgate.netresearchgate.net The chemistry of thieno[2,3-b]pyridines, in particular, has been extensively studied since its first appearance in the literature in 1913. researchgate.net A significant advancement in the field has been the utilization of ortho-halogenated pyridine derivatives as precursors for the thiophene ring annulation. abertay.ac.uk These historical developments have paved the way for the diverse and sophisticated synthetic methodologies available today for accessing the 2,3-dihydrothieno[2,3-b]pyridine scaffold.
Cyclization Reactions for Thiophene Ring Formation
A primary strategy for constructing the thieno[2,3-b]pyridine (B153569) system involves the formation of the thiophene ring onto a pre-existing pyridine core. researchgate.net This approach often utilizes pyridine derivatives functionalized with reactive groups that can undergo cyclization to form the fused thiophene ring.
Gewald Reaction for Dihydrothienopyridine Scaffolds
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The mechanism is believed to proceed through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.orgthieme-connect.de
While the classical Gewald reaction yields 2-aminothiophenes, it serves as a crucial step in the synthesis of thieno[2,3-b]pyridine derivatives. The resulting 2-aminothiophene can be further elaborated to construct the fused pyridine ring. For instance, 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles, which are important intermediates for kinase inhibitors, can be synthesized from 2-aminothiophene-3-carboxylate esters derived from a Gewald reaction. umich.edu A key step in this synthesis is a thermally promoted elimination/decarboxylation followed by a nucleophilic cyclization to form the fused thieno-dihydropyridine system. umich.edu
Reactions Involving 2-Mercaptopyridine (B119420) and Related Derivatives
The use of 2-mercaptopyridine and its derivatives is a common and effective strategy for the synthesis of the thieno[2,3-b]pyridine ring system. researchgate.net 2-Mercaptopyridine, which exists in tautomeric equilibrium with pyridine-2-thione, can be synthesized by methods such as heating 2-chloropyridine (B119429) with calcium hydrogen sulfide (B99878) or, more conveniently, by reacting 2-chloropyridine with thiourea. wikipedia.orggoogle.com
A prevalent method involves the S-alkylation of 3-cyanopyridine-2(1H)-thiones with α-halo ketones, α-haloacetonitriles, or other alkylating agents containing an active methylene (B1212753) group, followed by base-catalyzed intramolecular cyclization. abertay.ac.ukigi-global.comresearchgate.net The stability and ease of isolation of the intermediate thioether depend on the nature of the substituents. researchgate.net This cyclization proceeds via a Thorpe-Ziegler type mechanism. igi-global.com For example, reacting 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with various bromoalkyl ketones followed by Thorpe-Ziegler cyclization yields the corresponding thieno[2,3-b]pyridine derivatives. researchgate.net
Pyridine Ring Closure Strategies
An alternative approach to the synthesis of thieno[2,3-b]pyridines involves the construction of the pyridine ring onto a pre-existing thiophene scaffold. researchgate.net This strategy often starts with appropriately substituted 2-aminothiophenes.
Thorpe-Ziegler Cyclization in Dihydrothienopyridine Synthesis
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles. wikipedia.orglscollege.ac.in In the context of thienopyridine synthesis, it is a key cyclization method for forming the thiophene ring. igi-global.com Specifically, the intramolecular Thorpe-Ziegler cyclization of 2-(alkylthio)pyridine-3-carbonitriles or their carbonyl analogues is a widely used method. igi-global.com These precursors are typically synthesized from readily available 3-cyanopyridine-2(1H)-thiones and α-halo carbonyls or α-haloacetonitriles. igi-global.com The reaction is conceptually related to the Dieckmann condensation. wikipedia.orgchem-station.com This methodology has proven effective for the formation of five- to eight-membered rings. chem-station.com
Multicomponent Reaction Approaches in Thienopyridine Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a complex product. digitellinc.com This approach is particularly valuable in medicinal chemistry for generating libraries of structurally diverse compounds. digitellinc.com
Several MCRs have been developed for the synthesis of thieno[2,3-b]pyridine derivatives. One such approach involves the condensation of an aldehyde, malononitrile, and NaSH in the presence of a base to produce the key intermediate 2-amino-3,5-dicyano-6-mercaptopyridine. digitellinc.com This intermediate can then undergo alkylation and cyclization reactions with α-halogen compounds to yield the final thieno[2,3-b]pyridine products. digitellinc.com Another example is the one-pot multicomponent synthesis involving the condensation of ethyl 2-arylmethyleneacetoacetate, 2-cyanothioacetamide, piperidine, and methyl iodide. researchgate.net These MCRs offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.netmdpi.com
Advanced and Sustainable Synthesis Protocols
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. This section covers advanced protocols for the synthesis of the thieno[2,3-b]pyridine scaffold, focusing on metal-free and catalyst-free approaches.
Information regarding the metal-free denitrogenative transformation for the synthesis of the thieno[2,3-b]pyridine isomer is not available in the searched scientific literature. However, this method has been successfully applied for the synthesis of the related thieno[2,3-c]pyridine (B153571) isomer. nih.govnih.govresearchgate.net This process involves a three-step synthesis starting from 2-acetylthiophene, which undergoes a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to form a fused 1,2,3-triazole compound. nih.govresearchgate.net The final step achieves the synthesis of thieno[2,3-c]pyridine derivatives through an acid-mediated denitrogenative transformation. nih.govnih.govresearchgate.net This approach is noted for avoiding metal catalysts, making it more cost-effective and environmentally friendly. nih.gov
While many synthetic routes toward thieno[2,3-b]pyridines rely on base catalysis (e.g., KOH, NaOEt, piperidine) to facilitate the crucial Thorpe-Ziegler cyclization, catalyst-free pathways have been identified. researchgate.net A notable example involves the cyclization of a specifically substituted nicotinonitrile intermediate. The possibility of a catalyst-free reaction is attributed to the presence of a strongly methylene-activating aroyl substituent in the substrate and the application of drastic reaction conditions. researchgate.net This demonstrates that under specific circumstances, the inherent reactivity of the precursor is sufficient to drive the ring-closure reaction without the need for an external catalyst. researchgate.net
Synthesis of Substituted this compound Analogues
The functionalization and modification of the thieno[2,3-b]pyridine core are crucial for developing new therapeutic agents. Various synthetic strategies have been developed to produce substituted analogues, including dihydro, tetrahydro, and oxo-derivatives.
A key approach involves the synthesis of 4-oxo-4,7-dihydrothieno[2,3-b]pyridine derivatives. One study reports the preparation of a series of ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates. researchgate.net The synthesis starts from ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate, where the chlorine atom at the 2-position is displaced by various phenol (B47542) and thiophenol anions. researchgate.net
Table 1: Synthesis of Substituted 4-Oxo-4,7-dihydrothieno[2,3-b]pyridine Derivatives
| Starting Material | Reagent (Anion Source) | Product | Yield | Reference |
| Ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | Phenol | Ethyl 7-cyclopropyl-3-nitro-2-phenoxy-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | - | researchgate.net |
| Ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | Salicylaldehyde | Ethyl 7-cyclopropyl-2-(2-formylphenoxy)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | - | researchgate.net |
| Ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | Thiophenol | Ethyl 7-cyclopropyl-3-nitro-4-oxo-2-(phenylthio)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | - | researchgate.net |
Another class of analogues, the 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides, has been synthesized and evaluated for antiproliferative activity. nih.gov These compounds represent a more saturated version of the core structure and have shown significant biological activity. nih.gov
Furthermore, thieno[2,3-b]pyridinone analogues have been prepared as potential N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govresearchgate.net The synthesis involves the phenylacetylation of aminothiophene carboxylic acid methyl esters, followed by a cyclization step to yield the thienopyridinone isomers. nih.govresearchgate.net The strategic placement of substituents, such as halogens and short alkyl chains on the thiophene ring and a phenoxy moiety, was found to be critical for high potency. nih.gov
Oxidative Transformations Leading to Dimerization in 3-Aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) Series
The oxidation of 3-aminothieno[2,3-b]pyridines can lead to novel and complex molecular architectures. Research into the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides using common household bleach (aqueous sodium hypochlorite (B82951), NaOCl) revealed an unexpected oxidative dimerization pathway. acs.orgnih.gov Instead of the expected intramolecular cyclization to form a pyrazole (B372694) ring, the reaction yields unusual polyheterocyclic dimeric structures. acs.orgnih.gov
This non-catalyzed, regio- and stereoselective hypochlorite oxidation is highly dependent on the solvent used, proceeding through different mechanistic pathways to form distinct products. acs.orgnih.govnih.gov When the reaction is conducted in dioxane, it affords pyrido[3⁗,2⁗:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]- pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones in moderate yields. researchgate.net
A remarkable feature of this dimerization is its high stereoselectivity. The reaction produces only one (R,R,R,R/S,S,S,S) of the eight possible enantiomeric pairs. acs.orgnih.gov
Table 2: Oxidative Dimerization of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
| Substrate | Reaction Conditions | Product Type | Yield (%) | Reference |
| 3-Amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide | aq. NaOCl, Dioxane | Oxidative Dimer | 37-55% | researchgate.net |
| 3-Amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | aq. NaOCl, Dioxane | Oxidative Dimer | 37-55% | researchgate.net |
| 3-Amino-N-(4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | aq. NaOCl, Dioxane | Oxidative Dimer | 37-55% | researchgate.net |
| 3-Amino-4,6-dimethyl-N-p-tolylthieno[2,3-b]pyridine-2-carboxamide | aq. NaOCl, Dioxane | Oxidative Dimer | 37-55% | researchgate.net |
These findings highlight a novel transformation for creating complex heterocyclic systems from readily available thieno[2,3-b]pyridine precursors.
Reactivity and Mechanistic Investigations of 2,3 Dihydrothieno 2,3 B Pyridine Framework
Electrophilic and Nucleophilic Reactivity of the Thienopyridine System
The thienopyridine ring system, a fusion of a π-electron excessive thiophene (B33073) ring and a π-electron deficient pyridine (B92270) ring, exhibits a dualistic reactivity profile. This allows for electrophilic substitution reactions to occur on the thiophene ring and nucleophilic substitutions on the pyridine ring. abertay.ac.uk
The greater electronegativity of the nitrogen atom in the pyridine ring reduces the electron density of the ring, thereby deactivating it towards electrophilic attack. uoanbar.edu.iq This effect is amplified in acidic conditions where the nitrogen atom becomes protonated, further deactivating the ring. uoanbar.edu.iq Consequently, electrophilic substitution preferentially occurs at the electron-rich thiophene ring.
Conversely, the pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the decreased π-electron density at these positions. uoanbar.edu.iq The reactivity of halopyridines towards nucleophiles, for instance, follows the order of 4-chloro > 2-chloro > 3-chloro, with the 2- and 4-halo substituents being readily displaced. uoanbar.edu.iq The formation of N-alkylpyridinium salts or pyridine N-oxides can further enhance the reactivity of the pyridine ring towards nucleophiles. abertay.ac.ukuoanbar.edu.iq
Specific Transformation Reactions of the Dihydrothieno[2,3-b]pyridine Moiety
The 2,3-dihydrothieno[2,3-b]pyridine framework can undergo various transformation reactions, leading to the formation of diverse and complex heterocyclic systems. For instance, derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) have been shown to undergo an unusual oxidative dimerization when treated with sodium hypochlorite (B82951) (commercial bleach). nih.gov This reaction is highly stereoselective, yielding a single enantiomeric pair out of eight possibilities. nih.gov The specific products formed are dependent on the solvent used, indicating different mechanistic pathways. nih.gov
Furthermore, the 2,3-dihydro abertay.ac.ukresearchgate.netthiazolo[4,5-b]pyridine scaffold, a related structure, can be synthesized from abertay.ac.ukresearchgate.netthiazolo[4,5-b]pyridines through reduction. beilstein-journals.org While various reducing agents have been explored, borohydride (B1222165) reagents have shown the ability to activate the thiazole (B1198619) moiety, leaving the pyridine unit intact. beilstein-journals.org
Intramolecular Dynamics and Conformational Studies
The structural features of this compound derivatives can lead to interesting intramolecular dynamic phenomena.
Restricted Rotation about C-N Bonds in Dihydrothienopyridine Derivatives
In certain derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide, specifically those with substituted aryl groups on the amide nitrogen, hindered rotation around the N-Ar bond has been observed. nih.gov This restricted rotation is evident in NMR spectroscopy, where variable temperature studies show distinct changes in the signals. nih.gov For example, in compounds with a 2-bromophenyl group, the hindered rotation is notable. nih.gov Similar rotational restrictions are observed in derivatives with 3,4-disubstituted aryl groups. nih.gov This phenomenon highlights the steric and electronic effects that substituents can exert on the conformational flexibility of the molecule.
Application of this compound as Synthetic Intermediates and Synthons
The this compound framework serves as a valuable synthon for the construction of more complex heterocyclic compounds. The inherent reactivity of the thienopyridine system allows for a variety of chemical modifications, making it a versatile building block in organic synthesis. researchgate.net
For example, 3-aminothieno[2,3-b]pyridine derivatives are key intermediates in the synthesis of various biologically active molecules. nih.govnih.gov They can be prepared from 3-cyanopyridin-2-thiol and its alkyl derivatives by reaction with halogen compounds containing an electron-attracting group in the alpha-position. nih.gov These intermediates can then be further functionalized to produce a wide range of compounds, including those with potential therapeutic applications. nih.govresearchcommons.org
The utility of thieno[2,3-b]pyridine (B153569) derivatives extends to the synthesis of condensed heterocyclic systems. For instance, they have been used to prepare pyridothienopyrimidine and triazolopyrimidothienopyridine derivatives through cyclization reactions. researchcommons.org The ability to construct such fused ring systems underscores the importance of the this compound moiety as a versatile synthetic intermediate.
Spectroscopic Characterization and Structural Elucidation of 2,3 Dihydrothieno 2,3 B Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of 2,3-dihydrothieno[2,3-b]pyridine compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework. In the ¹H NMR spectrum of a 3-amino-N-aryl-thieno[2,3-b]pyridine derivative, characteristic signals are observed which can be assigned to specific protons in the molecule. For instance, a singlet corresponding to the NH proton of the carboxamide group typically appears downfield, around δ 9.79-10.24 ppm, and its identity can be confirmed by its disappearance upon D₂O exchange. The protons on the pyridine (B92270) and thiophene (B33073) rings, as well as any substituted phenyl rings, exhibit distinct chemical shifts and coupling patterns that are crucial for structural confirmation. nih.gov
Similarly, ¹³C NMR spectroscopy provides a map of the carbon skeleton. In a substituted N-phenylthieno[2,3-b]pyridine-2-carboxamide, the carbon signals are spread over a wide range, with the carbonyl carbon of the amide appearing significantly downfield. The carbons of the fused heterocyclic core and any aromatic substituents can be assigned based on their chemical shifts and by correlation with proton spectra. nih.govresearchgate.net
A representative example is the analysis of 3-amino-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. nih.gov Its ¹H NMR spectrum in DMSO-d₆ shows a singlet for the amide proton at δ 9.79 ppm, a singlet for the C5-H of the pyridine ring at δ 8.29 ppm, and multiplets for the thiophene and fluorophenyl protons in their expected regions. The amino group protons appear as a broad singlet at δ 6.76 ppm. nih.gov The corresponding ¹³C NMR data for a similar derivative reveals the carbonyl carbon at δ 163.9 ppm and other aromatic and heterocyclic carbons between δ 109.6 and 160.7 ppm. nih.gov
| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Assignment |
| NH | 9.79 | s | Amide |
| H-5 | 8.29 | s | Pyridine ring |
| H-3' | 8.21 | dd | Thiophene ring |
| H-5' | 7.84 | dd | Thiophene ring |
| H-2'', H-6'' | 7.68 | dd | Fluorophenyl ring |
| H-4' | 7.26 | dd | Thiophene ring |
| H-3'', H-5'' | 7.19 | t | Fluorophenyl ring |
| NH₂ | 6.76 | s | Amino group |
Table 1: ¹H NMR data for 3-amino-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in DMSO-d₆. nih.gov
Two-dimensional NMR experiments are indispensable for unambiguously assigning proton and carbon signals, especially in complex derivatives of this compound. wikipedia.org
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For instance, in a substituted thieno[2,3-b]pyridine (B153569), COSY spectra would show correlations between adjacent protons on the aromatic and heterocyclic rings, helping to trace the connectivity within these ring systems. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduepfl.ch This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. youtube.com For example, the proton signal at C5 of the pyridine ring would show a cross-peak with the corresponding C5 carbon signal in the HSQC spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduepfl.ch HMBC is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons that have no directly attached protons. For example, the amide proton could show a correlation to the carbonyl carbon and carbons of the pyridine ring, confirming their proximity. researchgate.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly coupled. researchgate.net This is particularly useful for determining stereochemistry and conformation. For example, NOESY can confirm the through-space interaction between protons on adjacent rings or between substituents and the core structure.
Variable temperature NMR studies can be employed to investigate dynamic processes such as conformational changes or restricted rotation around single bonds. researchgate.netresearchgate.net For certain substituted 2,3-dihydrothieno[2,3-b]pyridines, VT-NMR could reveal information about the rotational barrier of bulky substituents or the conformational dynamics of the dihydrothieno ring. By recording spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or coalescence, which can be analyzed to determine the energetic barriers of these dynamic processes. researchgate.net
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound derivatives. The FT-IR spectrum provides a fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrations of specific bonds. researchgate.netresearchgate.net
For a typical N-phenylthieno[2,3-b]pyridine-2-carboxamide, the FT-IR spectrum would display:
N-H stretching vibrations from the amide and amino groups, typically in the region of 3300-3500 cm⁻¹. nih.gov
Aromatic C-H stretching vibrations above 3000 cm⁻¹. nih.gov
A strong carbonyl (C=O) stretching band from the amide group, usually around 1640-1680 cm⁻¹. nih.gov
C=C and C=N stretching vibrations from the aromatic and heterocyclic rings in the 1400-1600 cm⁻¹ region.
Other characteristic bands for substituents, such as C-F or C-NO₂ stretches, would also be present. nih.gov
For example, the FT-IR spectrum of a 3-amino-N-(4-fluoro-2-nitrophenyl)-thieno[2,3-b]pyridine derivative showed characteristic bands at 3537 and 3326 cm⁻¹ for N-H stretching, 3093 cm⁻¹ for aromatic C-H stretching, 1643 cm⁻¹ for the amide carbonyl stretch, and 1494 and 1340 cm⁻¹ for the nitro group stretches. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of this compound compounds. nih.govnih.gov HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous confirmation of the molecular formula. nih.gov
For instance, in the characterization of a newly synthesized thieno[2,3-b]pyridine derivative, HRMS analysis would be used to obtain the exact mass of the molecular ion (e.g., [M+H]⁺). This experimental mass is then compared to the calculated mass for the proposed molecular formula. A close match between the observed and calculated masses provides strong evidence for the correct elemental composition. nih.gov For example, the HRMS (APCI) of a derivative with the proposed formula C₁₉H₁₀ClF₃N₄O₃S₂ gave an [M+H]⁺ ion at m/z 498.9859, which is in close agreement with the calculated mass of 498.9913. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture
While spectroscopic methods provide invaluable information about molecular structure in solution, X-ray crystallography offers a definitive and highly detailed picture of the molecule's three-dimensional architecture in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound compound, it is possible to determine the precise positions of all atoms in the crystal lattice.
Computational Chemistry and Theoretical Modeling of 2,3 Dihydrothieno 2,3 B Pyridine
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT calculations are a cornerstone in the computational study of thieno[2,3-b]pyridine (B153569) derivatives, providing a robust framework for understanding their molecular properties. These calculations offer a balance between accuracy and computational cost, making them ideal for exploring the electronic structure, reactivity, and spectroscopic parameters of molecules like 2,3-Dihydrothieno[2,3-b]pyridine.
Electronic Structure Analysis (Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs))
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. For thieno[2,3-b]pyridine derivatives, the HOMO is typically distributed over the electron-rich thiophene (B33073) ring, while the LUMO is localized on the electron-deficient pyridine (B92270) ring. This separation of FMOs indicates a predisposition for charge transfer interactions, which is a key feature in their biological and material science applications. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical parameter for molecular stability; a smaller gap suggests higher reactivity. niscair.res.in Computational studies on related structures show that substitutions on the pyridine or thiophene ring can significantly alter the energies of these orbitals. researchgate.net
| Parameter | Description | Expected Finding for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Localized primarily on the electron-rich dihydrothiophene moiety. |
| LUMO | Lowest Unoccupied Molecular Orbital | Localized mainly on the electron-accepting pyridine ring. |
| Egap (HOMO-LUMO) | Energy gap | A moderate gap, indicating a balance of stability and reactivity. |
| NBO Charges | Natural Population Analysis Charges | Negative charges on N and S atoms; variable charges on C atoms. |
| Donor-Acceptor Interactions | Stabilization energies from electron delocalization | Significant interactions involving lone pairs of N and S atoms and the π* orbitals of the aromatic system. |
Global Reactivity Parameters and Energetic Considerations
Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). For thieno[2,3-b]pyridine derivatives, these parameters indicate a moderate reactivity profile, which can be tuned by introducing various functional groups. mdpi.com Energetic considerations from DFT calculations also help in determining the most stable conformers of the molecule. For instance, studies on substituted thienopyridines have shown that different rotamers can exist with small energy barriers between them. researchgate.net
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |
| Global Softness (S) | 1/(2η) | Reciprocal of hardness, indicates higher reactivity. |
Spectroscopic Parameter Predictions (e.g., NMR Chemical Shifts)
DFT has proven to be a powerful tool for the prediction of NMR chemical shifts (¹H and ¹³C). nih.govmdpi.combohrium.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts with high accuracy, which aids in structure elucidation. nih.govnrel.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. mdpi.com For complex molecules like this compound, where experimental assignment can be challenging, theoretical predictions are invaluable. The accuracy of these predictions can be further improved by considering solvent effects and by using hybrid models that combine DFT with machine learning. nih.govbohrium.com
Semiempirical Methods and Conformational Analysis
While DFT provides high accuracy, semiempirical methods offer a faster, albeit less precise, alternative for conformational analysis, especially for larger molecules. These methods are useful for initial screenings of the potential energy surface to identify low-energy conformers, which can then be subjected to more rigorous DFT optimization. For a flexible molecule like this compound, which has a non-planar dihydrothiophene ring, a thorough conformational search is essential to identify the global minimum energy structure.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. nih.gov For thieno[2,3-b]pyridine derivatives, this includes studying the pathways of their synthesis, such as cyclization reactions, and their chemical transformations. benthamscience.comresearchgate.net By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathway and to understand the factors that control the regioselectivity and stereoselectivity of a reaction. For example, computational studies have been used to explain the unexpected products in the oxidation of 3-aminothieno[2,3-b]pyridines. nih.gov
Intermolecular Interactions and Hydrogen Bonding Analysis within Crystal Structures
The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, such as its crystal packing and solubility. mdpi.com For this compound, the presence of a nitrogen atom in the pyridine ring allows for the formation of hydrogen bonds, which can significantly influence its crystal structure. libretexts.orgscielo.org.mx Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov In related thieno[2,3-b]pyridine structures, N-H···O and C-H···π interactions have been identified as important contributors to the stability of the crystal packing. mdpi.comnih.gov The planarity of the thieno[2,3-b]pyridine core is known to promote strong intermolecular stacking, which can affect properties like solubility. mdpi.com
Strategic Applications of the 2,3 Dihydrothieno 2,3 B Pyridine Scaffold in Chemical Sciences
Role as Versatile Building Blocks in Organic Synthesis
The 2,3-dihydrothieno[2,3-b]pyridine core serves as a foundational structure for the synthesis of more complex molecules. researchgate.net Its constituent rings, thiophene (B33073) and pyridine (B92270), are important pharmacophores, and their fusion into a single scaffold provides a rigid framework that can be strategically functionalized. igi-global.comresearchgate.net Organic chemists utilize this scaffold to construct a diverse array of derivatives by introducing various substituents onto the core structure. researchcommons.org
The synthesis of thieno[2,3-b]pyridine (B153569) derivatives often involves the cyclization of functionalized pyridine precursors. nih.govmdpi.com For instance, the reaction of 3-cyanopyridine-2(1H)-thiones with compounds containing an active methylene (B1212753) group adjacent to an electron-withdrawing group is a common strategy. researchgate.net The reactivity of the scaffold allows for a range of chemical transformations, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions, enabling the creation of libraries of compounds with diverse chemical properties. researchgate.netresearchgate.net The ability to readily modify the scaffold makes this compound a valuable building block for creating novel chemical entities with desired structural and functional attributes. researchgate.netmdpi.com
Contributions to Medicinal Chemistry Scaffold Research
The thienopyridine framework is of significant interest in medicinal chemistry due to its presence in a number of biologically active compounds. igi-global.comresearchgate.net The scaffold's ability to present functional groups in a well-defined three-dimensional arrangement allows for specific interactions with biological targets. ontosight.ai
Structure-Activity Relationship (SAR) Methodologies for Thienopyridine Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of thienopyridine derivatives. These studies involve systematically modifying the structure of the lead compound and evaluating the effect of these changes on its biological activity. For example, in the development of Luteinizing Hormone-Releasing Hormone (LHRH) receptor antagonists based on a thieno[2,3-b]pyridin-4-one core, SAR studies revealed that specific substitutions at various positions on the scaffold significantly impacted potency and oral bioavailability. nih.gov
Key findings from SAR studies on thienopyridine derivatives have highlighted the importance of specific substituents. For instance, the introduction of a hydroxyalkylamido moiety on a phenyl ring at the 2-position was found to be a critical determinant of activity in a series of LHRH receptor antagonists. nih.gov Similarly, in the development of anticancer agents, SAR studies of thieno[2,3-b]pyridine analogues showed that double substitutions on a phenyl ring attached to the scaffold were most active. rsc.org These systematic investigations allow medicinal chemists to build a comprehensive understanding of the structural requirements for a desired biological effect. nih.gov
| Target | Key Structural Moiety | Impact on Activity | Reference |
|---|---|---|---|
| LHRH Receptor | Hydroxyalkylamido group on 2-phenyl ring | Equivalent to an alkylureido moiety, crucial for potent antagonism. | nih.gov |
| PIM-1 Kinase | Substitutions on the pyridine and thieno rings | Compound 8d showed the highest potency with an IC50 of 0.019 µM. | nih.gov |
| Anticancer (General) | Double substitution on the phenyl ring | Resulted in the most active compounds with GI50 values in the 20–40 nM range against various cancer cell lines. | rsc.org |
| Anticancer (PIPLCs) | 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides | A 3-methoxyphenylcarboxamide derivative was the most active, with GI50 values in the low nanomolar range. | nih.gov |
Scaffold Hopping and Molecular Diversity Generation Strategies
Scaffold hopping is a computational or experimental strategy used to identify new molecular scaffolds that can mimic the biological activity of a known active compound. In the context of thienopyridines, this could involve replacing the core with another heterocyclic system while maintaining the key pharmacophoric features. This approach can lead to the discovery of novel intellectual property and compounds with improved properties, such as better selectivity or pharmacokinetic profiles. nih.gov
Generating molecular diversity is a key objective in drug discovery. For the thienopyridine scaffold, this is achieved by synthesizing a library of analogues with a wide range of substituents at different positions. researchgate.net This can be accomplished through combinatorial chemistry techniques, where a large number of compounds are synthesized simultaneously. The resulting diverse library of thienopyridine derivatives can then be screened against various biological targets to identify new lead compounds. mdpi.com
Rational Design Principles for Ligand Development on the Thienopyridine Core
Rational design of ligands based on the thienopyridine core often employs computational methods, such as molecular docking, to predict how different derivatives will bind to a specific biological target. rsc.org This in silico approach helps to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. nih.gov
For example, in the design of PIM-1 kinase inhibitors, docking studies were used to guide the synthesis of a series of pyridine and thieno[2,3-b]pyridine derivatives. nih.gov The computational predictions were consistent with the in vitro activity, with the most potent compounds showing the best fit in the kinase's active site. nih.gov This synergy between computational modeling and synthetic chemistry is a powerful tool for the development of potent and selective ligands. nih.gov
Exploration of Multi-Target Ligand Design Concepts
Designing ligands that can interact with multiple biological targets simultaneously is an emerging strategy for treating complex diseases like cancer. The thienopyridine scaffold can serve as a template for the development of such multi-target ligands. nih.gov The ability to functionalize the scaffold at multiple positions allows for the incorporation of pharmacophoric elements that can interact with different targets. nih.gov
For instance, a thienopyridine derivative could be designed to inhibit two different kinases that are both involved in a particular cancer signaling pathway. This approach, known as designed polypharmacology, can lead to improved efficacy and a lower likelihood of developing drug resistance. nih.gov While the application of this concept to the this compound scaffold is still in its early stages, the versatility of the core makes it a promising candidate for this type of research. researchgate.net
Potential in Material Science and Organic Electronics
The properties that make thieno[2,3-b]pyridine derivatives attractive for medicinal chemistry also suggest their potential use in material science. The fused aromatic system provides a rigid, planar structure with extended π-conjugation, which is a key requirement for organic electronic materials. mdpi.commdpi.com
Thiophene-based materials are well-known for their use in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The incorporation of a pyridine ring into the thiophene system, as in the thieno[2,3-b]pyridine scaffold, can modulate the electronic properties of the material. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This tuning of the electronic energy levels is crucial for designing materials with specific properties for electronic devices.
Electrochemical and Photophysical Properties
For the broader class of thieno[2,3-b]pyridine derivatives, research has shown that their electronic properties can be tuned by the introduction of various functional groups. These modifications influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for electronic applications. For instance, studies on related thieno[2,3-b]pyridine compounds have explored their potential as host materials for organic light-emitting diodes (OLEDs) and as components in compounds with antitumor activity. nih.gov However, without specific studies on the 2,3-dihydro form, its distinct electronic and photophysical characteristics remain largely uncharacterized.
Organic Semiconductor Applications
There is a lack of specific research on the application of this compound as an organic semiconductor. The development of organic semiconductors often relies on molecules with extended π-conjugated systems to facilitate charge transport. The saturated dihydropyridine (B1217469) ring in this compound interrupts the conjugation that is present in the fully aromatic thieno[2,3-b]pyridine scaffold. This structural difference is significant and likely impacts its potential for semiconductor applications.
In contrast, derivatives of the aromatic thieno[2,3-b]pyridine have been investigated for their use in organic electronics. For example, polymers incorporating thieno[3,2-c]pyridine-4,6-dione, an isomer of the thieno[2,3-b]pyridine system, have been synthesized and shown to exhibit p-type charge transport characteristics with promising hole mobilities for organic field-effect transistors (OFETs). Research into pyridine-based materials for organic solar cells and OLEDs also highlights the potential of the broader thienopyridine family in this field. These materials are often designed to have specific energy levels to function as electron-transporting or hole-transporting layers.
Given the absence of dedicated research, the potential of this compound in organic semiconductor applications remains speculative. Future studies would be required to synthesize and characterize this specific compound and its derivatives to evaluate their electronic properties and performance in semiconductor devices.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,3-dihydrothieno[2,3-b]pyridine derivatives?
- Methodology : Two-step synthetic pathways are commonly employed. For example, ethyl 3-nitro-4-oxothieno[2,3-b]pyridine-5-carboxylate can be synthesized via nucleophilic aromatic substitution (SNAr) reactions using phenol, salicylaldehyde, or sulfur-containing nucleophiles (e.g., benzenethiol). Subsequent cyclization or functionalization steps (e.g., cyclopropane introduction) yield derivatives like ethyl 2-aryloxo-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate. Key reagents include NaH, THF, and Pd(PPh₃)₄ for cross-coupling reactions .
- Optimization : Use NaBH₄ for reductive steps to enhance yield and regioselectivity .
Q. How can structural characterization of this compound derivatives be performed?
- Techniques :
- NMR : 1H, 13C, DEPT, and 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry and substituent positions.
- HRMS : Validate molecular formulas and detect nitro or ester functional groups.
- IR : Identify carbonyl (C=O) and nitro (NO₂) stretches.
Q. What in vitro assays are suitable for preliminary cytotoxicity screening?
- Protocol : Use multidrug-resistant leukemia cell lines (e.g., CEM/ADR5000) alongside parental lines (e.g., CCRF-CEM) to evaluate potency and resistance profiles.
- Metrics : IC₅₀ values derived from MTT or resazurin assays. For instance, 4,7-dihydrothieno[2,3-b]pyridine derivatives showed IC₅₀ values ranging from 1–50 µM, with selectivity ratios calculated against non-cancerous cells .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced cytotoxicity?
- Approach :
- Electron-withdrawing groups : Nitro or halogen substituents at C3 improve activity by stabilizing reactive intermediates.
- Ring modifications : Cyclopropane at C7 increases lipophilicity and membrane penetration .
- Hybrid scaffolds : Incorporate pyridine or pyrrolo moieties (e.g., 6-hydroxy-3-methyl-N-phenyl-4-(pyridin-3-yl) derivatives) to target ATP-binding cassette (ABC) transporters like P-glycoprotein .
- Data Analysis : Compare IC₅₀ shifts between parent and modified compounds to identify critical pharmacophores.
Q. What strategies mitigate multidrug resistance (MDR) in thieno[2,3-b]pyridine-based therapies?
- Mechanistic Focus :
- ABC transporter inhibition : Co-administer derivatives with verapamil (a Pgp inhibitor) to assess efflux-pump modulation .
- Pro-drug design : Mask polar groups (e.g., esters) to bypass efflux mechanisms, followed by enzymatic activation in target tissues .
- Experimental Design : Use CRISPR/Cas9-engineered MDR cell lines to validate target specificity .
Q. How can computational methods optimize synthetic routes and predict biological activity?
- Tools :
- AI-driven synthesis : Platforms like Synbot automate reaction planning, achieving >80% yield for complex heterocycles (e.g., M1 derivatives) via retrosynthetic analysis .
- Molecular docking : Screen derivatives against FGFR1-4 or Pgp structures (PDB: 4RWJ, 4M1M) to prioritize synthesis .
Q. What analytical techniques resolve contradictions in reactivity or biological data?
- Case Study : Discrepancies in nitro-group reactivity can arise from solvent polarity. Use DFT calculations to model transition states and validate with kinetic studies (e.g., varying DMSO/H₂O ratios) .
- Data Triangulation : Combine HPLC purity checks (>98%), X-ray crystallography for ambiguous regiochemistry, and dose-response curves to isolate confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
